Cinalukast-d4 is a deuterated analog of Cinalukast, a small molecule drug primarily used in the treatment of asthma. Cinalukast functions as a selective antagonist of leukotriene D4 at the cysteinyl leukotriene receptor 1 in the human airway. This compound is particularly significant in the study of leukotriene pathways and their role in inflammatory responses, making it a valuable tool in both clinical and research settings.
Cinalukast-d4 is synthesized in laboratories and is available for research purposes from various chemical suppliers, including BenchChem and Smolecule, where it is offered with a purity greater than 98% .
Cinalukast-d4 falls under the category of cysteinyl leukotriene receptor antagonists, which are compounds designed to block the action of leukotrienes, inflammatory mediators involved in asthma and other allergic conditions. It is classified as a pharmacological agent with potential applications beyond asthma, including allergic rhinitis and chronic obstructive pulmonary disease.
Cinalukast-d4 can be synthesized through multi-step organic synthesis techniques that involve the incorporation of deuterium into the molecular structure. The synthesis typically includes several key steps:
These steps ensure that deuterium is incorporated at specific positions within the molecule, enhancing its utility in pharmacokinetic studies .
The synthetic routes are optimized for high yield and purity, employing advanced purification techniques to isolate Cinalukast-d4 effectively. Industrial production methods may also be adapted for large-scale synthesis while maintaining stringent quality control measures.
Cinalukast-d4 retains a similar structural framework to Cinalukast but includes deuterium atoms that replace certain hydrogen atoms. This modification can be represented as follows:
The presence of deuterium enhances its stability and alters its pharmacokinetic properties, making it useful for tracing studies in metabolic pathways.
The structural characteristics of Cinalukast-d4 can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and assess purity levels.
Cinalukast-d4 participates in various chemical reactions typical for cysteinyl leukotriene receptor antagonists, including:
The reactivity profile of Cinalukast-d4 allows researchers to explore its interactions within biological systems, providing insights into its mechanism of action and therapeutic potential.
Cinalukast-d4 functions by selectively antagonizing leukotriene D4 at the cysteinyl leukotriene receptor 1 located in human airways. This action prevents bronchoconstriction and reduces inflammation associated with asthma and other allergic conditions.
Clinical studies have shown that orally administered Cinalukast provides significant protection against exercise-induced bronchoconstriction for at least eight hours after dosing. The efficacy varies with dosage, as higher doses maintain protective effects longer than lower doses .
Cinalukast-d4 exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its chemical stability makes it suitable for long-term storage and use in various experimental setups.
Cinalukast-d4 has multiple applications in scientific research:
Cinalukast-d4 is a deuterated analog of the cysteinyl leukotriene receptor antagonist Cinalukast (Ro 24-5913), where four hydrogen atoms are replaced by deuterium at specific molecular positions. The parent compound, Cinalukast, has the chemical formula C₂₃H₂₈N₂O₃S and a monoisotopic mass of 412.182063462 Da [1] [7]. Deuterium labeling typically targets metabolically vulnerable sites, such as the ethyl groups attached to the succinic acid moiety (positions: 2,2-diethyl) or the cyclobutyl ring [7]. This substitution yields C₂₃H₂₄D₄N₂O₃S, with a theoretical molecular mass increase of +4.053 Da compared to the protiated form. The (E)-configuration of the ethenyl bridge (between the thiazole and phenyl rings) remains conserved in Cinalukast-d4, as confirmed by retained UV-Vis spectral profiles indicative of conjugated π-systems [1] [6].
Structural Significance of Labeling Sites:
Synthesis of Cinalukast-d4 employs two primary strategies, leveraging either late-stage isotopic exchange or building-block assembly using deuterated precursors:
Strategy 1: Deuterium Incorporation via Precursor Synthesis
Strategy 2: Post-Synthesis H/D Exchange
Catalytic deuteration (e.g., Pd/C, D₂O) targets acidic α-protons adjacent to carbonyls in the succinamate segment. However, this method risks isotopic scrambling and typically achieves <95% D-incorporation, making precursor-based routes preferable for high isotopic purity [6].
Table 1: Key Synthetic Intermediates for Cinalukast-d4
Intermediate | Deuterated Site | Synthetic Route | Isotopic Purity (%) |
---|---|---|---|
2,2-Diethyl-d₅ succinic acid | -CD₂CD₃ | Alkylation of acetamidomalonate-d₂ | >99 |
4-Cyclobutyl-2-(triphenylphosphonium-d₁₅ methyl)thiazole | Thiazole-CH₂P⁺(C₆D₅)₃ | Arbuzov reaction with P(OC₂D₅)₃ | 98 |
3-[(E)-2-(4-Cyclobutylthiazol-2-yl)vinyl]aniline | None | Wittig-Horner coupling | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
High-resolution ESI-MS shows a molecular ion cluster at m/z 416.235 (M⁺, +4.053 vs. protiated form), with a base peak at 416.235 and minor M+1/M+2 peaks (<0.5% abundance), confirming ≥99% isotopic enrichment. Fragmentation patterns mirror non-deuterated Cinalukast, with key ions shifted:
Infrared (IR) Spectroscopy
IR spectra retain critical bands:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: